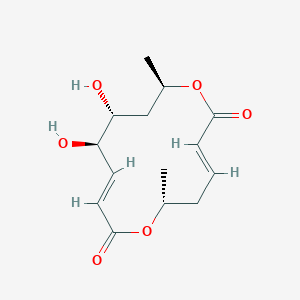

Colletodiol

Description

Properties

IUPAC Name |

(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQHOHRUGBYJBS-RSNJVVJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21142-67-6 | |

| Record name | Colletodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLLETODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of Colletodiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colletodiol is a naturally occurring macrodiolide that has garnered interest due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of published experimental data, this guide synthesizes information from computational predictions and available literature to offer a thorough understanding of this compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and its analogues.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while computational data is readily available, experimentally determined values for properties such as melting point, boiling point, and solubility are not widely published, reflecting the compound's relatively recent discovery and the limited scope of its investigation to date.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₆ | PubChem |

| Molecular Weight | 284.30 g/mol | PubChem |

| IUPAC Name | (3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | PubChem |

| CAS Number | 21142-67-6 | PubChem |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| Optical Rotation | Not reported | - |

| Computed XLogP3 | 0.9 | PubChem |

| Computed Hydrogen Bond Donor Count | 2 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 6 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

| Computed Exact Mass | 284.12598835 | PubChem |

| Computed Monoisotopic Mass | 284.12598835 | PubChem |

| Computed Topological Polar Surface Area | 92.7 Ų | PubChem |

| Computed Heavy Atom Count | 20 | PubChem |

| Computed Formal Charge | 0 | PubChem |

| Computed Complexity | 400 | PubChem |

Spectroscopic Data

For researchers isolating or synthesizing this compound, the following general spectroscopic characteristics would be anticipated based on its structure:

-

¹H NMR: Signals corresponding to olefinic protons, protons on carbons bearing hydroxyl groups, methine protons, and methyl protons would be expected. The coupling patterns would provide significant information about the stereochemistry of the molecule.

-

¹³C NMR: Resonances for carbonyl carbons, olefinic carbons, carbons attached to hydroxyl groups, and aliphatic carbons would be present.

-

IR Spectroscopy: Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the ester groups, and carbon-carbon double bond (C=C) stretching would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound would be observed, along with fragmentation patterns characteristic of macrodiolides, such as losses of water and fragments resulting from the cleavage of the macrolide ring.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and synthesis of this compound are not extensively documented in the publicly accessible scientific literature. Natural product isolation would typically involve extraction from the source organism (e.g., fungal cultures of Colletotrichum species) using organic solvents, followed by chromatographic separation techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure compound.

A generalized workflow for the isolation and characterization of a natural product like this compound is depicted below.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively investigated, and as a result, there is no information available regarding its mechanism of action or any associated signaling pathways. Preliminary studies on similar macrodiolides suggest potential for a range of biological effects, which could include antimicrobial, cytotoxic, or anti-inflammatory activities. Further research is required to determine the pharmacological profile of this compound.

Should future research elucidate a specific signaling pathway affected by this compound, a diagrammatic representation would be invaluable. For instance, if this compound were found to inhibit a particular kinase cascade, a diagram could be constructed as follows:

Conclusion and Future Directions

This compound represents a structurally intriguing natural product with untapped potential. This guide consolidates the currently available information on its physical and chemical properties. The significant gaps in experimental data, particularly concerning its spectroscopic characterization, definitive physical properties, and biological activity, highlight the need for further research.

Future investigations should prioritize the following:

-

Isolation and/or total synthesis of this compound to obtain sufficient quantities for comprehensive characterization.

-

Detailed spectroscopic analysis (1D and 2D NMR, high-resolution MS, IR) to create a complete and publicly available dataset for this compound.

-

Determination of key physical properties , such as melting point, solubility in various solvents, and optical rotation.

-

Screening for a wide range of biological activities to identify potential therapeutic applications.

-

Elucidation of the mechanism of action and any relevant signaling pathways for any confirmed biological activities.

Addressing these research areas will be critical in unlocking the full potential of this compound for scientific and therapeutic advancement.

The Enigmatic Biosynthesis of Colletodiol: A Technical Overview for Researchers

Executive Summary

Colletodiol, a polyketide macrolide with potential biological activities, has been isolated from various fungal species, most notably from the genera Colletotrichum and Chaetomium. Despite its discovery and structural elucidation, the complete biosynthetic pathway of this compound remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound's origins in fungi. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight the significant gaps in knowledge that present opportunities for future research. This document outlines the general principles of polyketide biosynthesis applicable to this compound, discusses the producing organisms, and presents hypothetical pathways and experimental approaches required for the complete elucidation of its biosynthesis.

Introduction to this compound

This compound is a 14-membered macrolide, a class of natural products known for their diverse and potent biological activities. Structurally, it is characterized by a lactone ring with hydroxyl and methyl substitutions. First isolated from Colletotrichum capsici, it has also been identified as a metabolite of Chaetomium funicola. While its specific biological functions are not extensively studied, its polyketide origin places it in a class of compounds with a high potential for bioactivity, making its biosynthesis a subject of interest for natural product chemists and drug discovery scientists.

The Polyketide Synthase (PKS) Machinery: A General Overview

The biosynthesis of this compound is presumed to follow a Type I polyketide synthase (PKS) pathway, which is common for the production of macrolides in fungi. Fungal Type I PKSs are large, multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain.

The general stages of polyketide synthesis by a Type I PKS are:

-

Chain Initiation: An acyl-CoA starter unit (commonly acetyl-CoA) is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Chain Elongation: The growing polyketide chain is extended by the sequential addition of extender units (usually malonyl-CoA) in a series of decarboxylative condensation reactions.

-

Reductive Modifications: During each elongation cycle, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to a variety of reduction patterns in the final polyketide backbone.

-

Chain Termination and Cyclization: The completed polyketide chain is released from the PKS, often accompanied by an intramolecular cyclization to form a macrolactone ring, a reaction typically catalyzed by a thioesterase (TE) domain.

Hypothetical Biosynthesis Pathway of this compound

Based on the structure of this compound, a hypothetical biosynthetic pathway can be proposed. The carbon backbone is likely assembled by a highly reducing Type I PKS (HR-PKS). The synthesis would commence with a starter unit, followed by several rounds of elongation and reduction. The stereochemistry of the hydroxyl and methyl groups is determined by the specific enzymatic domains within the PKS module.

To date, a specific gene cluster responsible for this compound biosynthesis has not been definitively identified and characterized in the scientific literature. The identification of this cluster is a critical first step in elucidating the precise enzymatic steps.

Experimental Protocols for Elucidating the this compound Biosynthetic Pathway

For researchers aiming to unravel the this compound biosynthetic pathway, a multi-faceted approach combining genomics, transcriptomics, gene manipulation, and analytical chemistry is required. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound production in a producing fungal strain (e.g., Colletotrichum capsici or Chaetomium funicola).

Methodology: Genome Mining

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing fungus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.

-

Bioinformatic Analysis:

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict biosynthetic gene clusters (BGCs) within the fungal genome.

-

Search for BGCs containing a Type I PKS gene, particularly one with domains consistent with macrolide biosynthesis (e.g., KR, DH domains).

-

Compare the predicted BGCs with known macrolide biosynthetic gene clusters from other fungi to identify potential candidates.

-

-

Transcriptomic Analysis:

-

Culture the fungus under conditions that promote this compound production and conditions where it is not produced.

-

Extract RNA from both cultures and perform RNA-sequencing (RNA-Seq).

-

Analyze the differential gene expression data to identify a BGC that is significantly upregulated under this compound-producing conditions. The genes within the true this compound BGC are expected to be co-regulated.

-

Functional Characterization of the Putative this compound Gene Cluster

Objective: To confirm the function of the candidate gene cluster in this compound biosynthesis.

Methodology 1: Gene Knockout

-

Construct Knockout Cassette: Design a gene disruption cassette to replace the PKS gene within the candidate BGC with a selectable marker (e.g., hygromycin resistance gene). The cassette should contain flanking regions homologous to the sequences upstream and downstream of the target PKS gene.

-

Fungal Transformation: Introduce the knockout cassette into the protoplasts of the this compound-producing fungus using a method such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Selection and Verification of Mutants: Select transformants on a medium containing the appropriate antibiotic. Verify the successful gene replacement in putative mutants by PCR and Southern blot analysis.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites and analyze the metabolic profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of the this compound peak in the mutant strain's chromatogram, which is present in the wild-type, confirms the role of the PKS gene in this compound biosynthesis.

Methodology 2: Heterologous Expression

-

Clone the Gene Cluster: Clone the entire candidate BGC from the genomic DNA of the producing fungus into a suitable expression vector. Techniques such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast can be used for large gene clusters.

-

Select a Heterologous Host: Choose a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that is known to be a good producer of secondary metabolites and does not produce compounds that would interfere with the detection of this compound.

-

Transform the Heterologous Host: Introduce the expression vector containing the BGC into the heterologous host.

-

Metabolite Analysis: Cultivate the transformed host and a control strain (with an empty vector) under inducing conditions. Analyze the culture extracts by HPLC-MS. The production of this compound by the transformed strain will confirm the function of the cloned gene cluster.

Data Presentation

As the specific biosynthetic pathway of this compound has not been elucidated, no quantitative data on enzyme kinetics, precursor concentrations, or product yields from pathway-specific experiments are available in the current literature. Future research that successfully identifies and characterizes the pathway would be expected to generate such data, which could be presented in the following formats:

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster and Their Proposed Functions.

| Gene ID | Proposed Function | Homology (if known) |

|---|---|---|

| cdoA | Polyketide Synthase | Iterative Type I PKS |

| cdoB | P450 Monooxygenase | Tailoring enzyme |

| cdoC | Reductase | Tailoring enzyme |

| cdoD | Acyltransferase | Loading/Tailoring enzyme |

| cdoE | Transcription Factor | Regulatory protein |

| cdoF | Transporter | Efflux pump |

Table 2: Characterization of Intermediates in this compound Biosynthesis.

| Intermediate | Structure | Molecular Weight | Retention Time (HPLC) | Method of Identification |

|---|---|---|---|---|

| Putative Intermediate 1 | (Structure) | (Value) | (Value) | LC-MS/MS, NMR |

| Putative Intermediate 2 | (Structure) | (Value) | (Value) | LC-MS/MS, NMR |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical biosynthetic pathway and the experimental workflows described above.

Caption: Hypothetical biosynthetic pathway of this compound.

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Caption: Experimental workflows for functional characterization.

Conclusion and Future Directions

The biosynthesis of this compound in fungi presents a compelling area for future research. While the general principles of its formation via a Type I polyketide synthase pathway can be inferred, the specific genetic and enzymatic machinery remains to be discovered. The experimental strategies outlined in this guide provide a roadmap for researchers to identify the this compound biosynthetic gene cluster, elucidate the function of the encoded enzymes, and characterize the pathway intermediates.

Successful elucidation of this pathway will not only provide fundamental insights into fungal secondary metabolism but could also enable the engineered biosynthesis of this compound and novel analogues with potentially valuable pharmaceutical or agrochemical properties. The application of modern synthetic biology tools to a well-characterized this compound pathway could open up new avenues for the production of this and other related macrolides.

Colletodiol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colletodiol, a polyketide macrolide first identified from the fungus Colletotrichum capsici, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its anticancer and antimicrobial properties. This document synthesizes available quantitative data, details experimental methodologies for assessing its activity, and visually represents the current understanding of its mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a resorcylic acid lactone, a class of natural products known for their diverse biological activities. Its unique 14-membered macrocyclic structure has made it a subject of interest for chemical synthesis and biological evaluation. This guide aims to consolidate the existing scientific literature on this compound's bioactivities to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

While direct and extensive studies on the anticancer effects of this compound are limited, preliminary research and studies on closely related derivatives suggest a potential for cytotoxic activity against cancer cell lines.

Quantitative Data

Currently, there is a lack of publicly available IC50 values specifically for this compound against a wide range of cancer cell lines. However, a derivative of this compound has demonstrated significant cytotoxicity.

Table 1: Cytotoxic Activity of this compound Derivative

| Compound | Cell Line | IC50 (µM) |

| This compound Derivative (Compound 6) | THP-1 (human monocytic cell line) | 0.7[1] |

| This compound Derivative (Compound 8) | THP-1 (human monocytic cell line) | 42[1] |

Note: The specific structures of "Compound 6" and "Compound 8" are detailed in the cited literature and represent modifications of the parent this compound structure.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of a compound like this compound using a standard MTT assay.

MTT Assay for Cytotoxicity

-

Cell Seeding: Human cancer cell lines (e.g., THP-1) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations of this compound and incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Postulated Signaling Pathways

The precise signaling pathways through which this compound may exert its anticancer effects have not been fully elucidated. However, based on the activities of similar macrolides, potential mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential.

Induction of Apoptosis

Experimental Workflow for Apoptosis Detection

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against pathogenic bacteria.

Quantitative Data

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µM) |

| This compound Derivative (Compound 6) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78[1] |

| This compound Derivative (Compound 8) | Mycobacterium tuberculosis | 25[1] |

Note: The specific structures of "Compound 6" and "Compound 8" are detailed in the cited literature and represent modifications of the parent this compound structure.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., MRSA) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria without the compound) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound and its derivatives represent a promising class of natural products with potential anticancer and antimicrobial activities. The available data, particularly for its derivatives, indicates potent biological effects that warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound itself, conducting broader screenings against a wider range of cancer cell lines and microbial pathogens, and performing in vivo studies to evaluate its therapeutic potential. This technical guide serves as a starting point for these future endeavors, providing a structured overview of the current state of knowledge.

References

A Comprehensive Review of Colletodiol for New Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Colletodiol is a polyketide-derived macrolide that has garnered interest in the scientific community for its potential biological activities. First isolated from the fungus Colletotrichum capsici, and also produced by various other fungi including Chaetomium and Trichocladium species, this 14-membered macrolide possesses a unique chemical structure that has prompted investigations into its therapeutic potential. This guide aims to provide a comprehensive overview of the existing literature on this compound, with a focus on its biological activities, mechanism of action, and the experimental methodologies used in its study. This document is intended to serve as a foundational resource for new researchers entering this field of study.

Chemical Structure and Properties

This compound is characterized by a 14-membered lactone ring. Its chemical formula is C₁₄H₂₀O₆, and it has a molecular weight of 284.30 g/mol . The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Biological Activities

The primary areas of investigation for this compound's biological activity have been its potential as an anticancer and antimicrobial agent. While research is still in its early stages, some studies on this compound and its derivatives have shown promising results.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, a study on derivatives isolated from an endophytic fungus Trichocladium sp. provides some insight into the potential of this class of compounds. For instance, one derivative exhibited a strong cytotoxic effect against the human monocytic cell line THP1 with an IC50 of 0.7 μM.[1] Further research is necessary to determine the specific anticancer activity of this compound itself across a broader range of cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound and its analogues have also been a subject of interest. A derivative of this compound demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration (MIC) of 0.78 μM.[1] Another derivative showed moderate activity against Mycobacterium tuberculosis with a MIC of 25 μM.[1] These findings suggest that the this compound scaffold may be a promising starting point for the development of new antimicrobial agents.

Quantitative Data Summary

To facilitate a clear comparison of the available biological activity data, the following tables summarize the reported IC50 and MIC values for this compound derivatives. It is important to note that these values are for derivatives and not for this compound itself.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound Derivative 6 | THP1 (human monocytic) | 0.7 | [1] |

| This compound Derivative 8 | THP1 (human monocytic) | 42 | [1] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (μM) | Reference |

| This compound Derivative 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | |

| This compound Derivative 8 | Mycobacterium tuberculosis | 25 |

Mechanism of Action

The precise mechanism of action for this compound's biological activities has not yet been fully elucidated. However, the induction of apoptosis is a common mechanism for anticancer compounds. Future research should focus on investigating whether this compound and its active derivatives induce apoptosis in cancer cells and, if so, through which specific signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline the general methodologies for key experiments cited in the literature concerning this compound and its derivatives.

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of a producing fungal strain, followed by extraction and chromatographic purification.

1. Fungal Cultivation (OSMAC Approach): The "One Strain Many Compounds" (OSMAC) approach can be employed to induce the production of a diverse range of secondary metabolites, including this compound. This involves varying cultivation parameters such as media composition, temperature, and aeration. For example, supplementing the cultivation medium with precursors like phenylalanine has been shown to yield new this compound derivatives.

2. Extraction: After a suitable incubation period, the fungal biomass and culture broth are typically separated. The broth is extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted with a solvent like methanol.

3. Chromatographic Purification: The crude extracts are then subjected to a series of chromatographic techniques to isolate this compound. These may include:

- Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform initial fractionation.

- High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a C18 column with a mobile phase gradient (e.g., water and acetonitrile), is used for final purification.

Structure Elucidation

The chemical structure of isolated compounds is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Cytotoxicity Assays

The cytotoxic activity of this compound can be assessed using various in vitro assays. A common method is the MTT assay.

1. Cell Culture: Human cancer cell lines (e.g., THP1) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment: The cells are then treated with various concentrations of this compound (or its derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

- The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Assays (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

1. Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA, M. tuberculosis) is prepared in a suitable broth medium.

2. Serial Dilution of Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation: The standardized microbial suspension is added to each well containing the different concentrations of the compound.

4. Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

5. Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

At present, there is a lack of specific information in the published literature regarding the signaling pathways affected by this compound. Future research should aim to elucidate these pathways to better understand its mechanism of action. Below are conceptual diagrams representing typical workflows for the investigation of a novel natural product like this compound.

Caption: General workflow for the discovery and initial biological evaluation of this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with potential anticancer and antimicrobial activities. The currently available data, although limited, suggests that further investigation is warranted. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic and antimicrobial activity of pure this compound against a wide range of cancer cell lines and microbial pathogens to establish a more complete biological profile.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a particular focus on the induction of apoptosis and the identification of the specific signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogues to identify the key structural features required for potent and selective biological activity.

-

In Vivo Studies: Progressing the most promising compounds to in vivo models to assess their efficacy and safety in a more complex biological system.

This in-depth guide provides a solid foundation for new researchers to begin their exploration of this compound. By building upon the existing knowledge and addressing the current gaps in the literature, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

The Basic Pharmacology of Colletodiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colletodiol, a macrocyclic dilactone of fungal origin, has emerged as a molecule of interest due to the biological activities exhibited by its derivatives. This technical guide provides a consolidated overview of the basic pharmacology of this compound, with a focus on its antimicrobial and cytotoxic properties. While direct pharmacological studies on this compound are limited, this document synthesizes the available data on its derivatives, outlines relevant experimental protocols, and explores potential mechanisms of action based on its structural class.

Introduction

This compound is a natural product first isolated from the fungus Chaetomium funicola. It is a 14-membered macrocyclic dilactone. More recently, several derivatives of this compound have been isolated from the endophytic fungus Trichocladium sp.[1][2] These derivatives have demonstrated potent biological activities, including antibacterial and cytotoxic effects, suggesting the potential of the this compound scaffold in drug discovery and development. This guide aims to provide a comprehensive summary of the current understanding of this compound's basic pharmacology to aid researchers and professionals in the field.

Biological Activity of this compound Derivatives

The primary pharmacological data available for the this compound class of compounds comes from in vitro studies on its derivatives. The key activities identified are antimicrobial and cytotoxic effects.

Antimicrobial Activity

A derivative of this compound has shown significant activity against pathogenic bacteria. Quantitative data from these studies are summarized in the table below.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Assay Type | Result (MIC) | Reference |

| This compound Derivative 6 | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.78 µM | [1] |

| This compound Derivative 8 | Mycobacterium tuberculosis | Not Specified | 25 µM | [1] |

MIC: Minimal Inhibitory Concentration

Cytotoxic Activity

This compound derivatives have also been evaluated for their cytotoxic effects against a human cancer cell line.

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Assay Type | Result (IC50) | Reference |

| This compound Derivative 6 | THP-1 (human monocytic cell line) | Not Specified | 0.7 µM | [1] |

| This compound Derivative 8 | THP-1 (human monocytic cell line) | Not Specified | 42 µM |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed experimental protocols for the assays used to determine the biological activity of this compound derivatives are crucial for the reproducibility and extension of these findings.

Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic

-

Negative control (medium only)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Bacterial Inoculum: A bacterial colony is used to inoculate a tube of broth and incubated until it reaches the logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution of the Test Compound: The test compound is serially diluted in the broth within the 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Wells containing only broth and bacteria.

-

Sterility Control: Wells containing only broth.

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth, which can be assessed visually or by measuring the optical density (OD) with a plate reader.

Determination of Cytotoxicity (IC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50).

Materials:

-

96-well cell culture plates

-

Human monocytic cell line (e.g., THP-1)

-

Complete cell culture medium

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT is added to each well. The plate is then incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated from the resulting dose-response curve.

Putative Mechanism of Action and Signaling Pathways

Detailed studies on the mechanism of action of this compound are currently not available in the public domain. However, based on its chemical structure as a macrocyclic lactone, some general mechanisms can be proposed.

Antimicrobial Mechanism

Macrocyclic lactones often exert their antimicrobial effects through various mechanisms. One common mode of action involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death. Another potential mechanism is the inhibition of essential bacterial enzymes or interference with protein synthesis. For some lactones, the presence of an α,β-unsaturated moiety allows for Michael addition reactions with nucleophilic groups in enzymes, leading to their irreversible inhibition.

Cytotoxicity Mechanism

The cytotoxic effects of macrocyclic lactones against cancer cells are often attributed to the induction of apoptosis (programmed cell death). This can be initiated through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some macrocyclic lactones have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation. The exact molecular targets within cancer cells for this compound and its derivatives are yet to be identified and represent an important area for future research.

Biosynthesis of this compound

A proposed biosynthetic pathway for this compound and its derivatives suggests a polyketide origin.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with demonstrated antimicrobial and cytotoxic activities. The currently available data, while limited, provides a foundation for further investigation. Future research should focus on:

-

Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways modulated by this compound in both microbial and mammalian cells is critical.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its efficacy and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound analogs will help in identifying the key structural features responsible for its biological activity and in optimizing its pharmacological properties.

A deeper understanding of the pharmacology of this compound will be instrumental in harnessing its therapeutic potential for the development of new drugs.

References

Colletodiol: An In-depth Technical Guide on a Fungal Metabolite with Unexplored Therapeutic Potential

Researchers, scientists, and drug development professionals are continually searching for novel bioactive compounds. Colletodiol, a secondary metabolite produced by fungi of the Colletotrichum genus, represents one such molecule of interest. Despite its characterization, a comprehensive evaluation of its therapeutic potential remains largely uncharted territory in scientific literature.

This technical guide consolidates the currently available information on this compound and outlines the standard methodologies that would be required to assess its therapeutic value. As of the latest literature review, there is a significant lack of published data on the biological activities of this compound, including quantitative metrics of efficacy, detailed experimental protocols for its evaluation, and its effects on cellular signaling pathways.

Core Compound Information

This compound is a macrolide, a class of natural products known for a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[1][2][3] Its chemical structure has been elucidated, and its enantioselective synthesis has been reported, which provides a means to produce the compound for study.[4] It is closely related to other fungal metabolites like colletol and grahamimycin A.[5]

While the broader class of secondary metabolites from Colletotrichum species has been a source of various bioactive compounds, specific data on this compound's therapeutic effects are not available.

Quantitative Data Summary

A thorough search of scientific databases and literature reveals no publicly available quantitative data regarding the therapeutic potential of this compound. Tables summarizing IC50 values, minimum inhibitory concentrations (MICs), or other efficacy metrics cannot be provided at this time due to the absence of such studies.

Experimental Protocols for Future Investigation

To evaluate the therapeutic potential of this compound, a series of standard in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments that should be conducted.

1. Cytotoxicity Screening against Cancer Cell Lines

The potential of this compound as an anticancer agent can be initially assessed using a cytotoxicity assay, such as the MTT assay.

-

Objective: To determine the concentration of this compound that inhibits the growth of a panel of human cancer cell lines by 50% (IC50).

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of this compound. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: Plates are incubated for 48-72 hours.

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Caption: A hypothetical intrinsic apoptosis pathway that could be induced by this compound in cancer cells.

Conclusion

This compound is a structurally characterized fungal metabolite with currently unevaluated therapeutic potential. The lack of published biological data necessitates a systematic investigation beginning with broad in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and potential signaling pathways outlined in this guide provide a roadmap for future research that could uncover novel therapeutic applications for this natural product. The scientific community is encouraged to undertake these studies to determine if this compound can be developed into a valuable therapeutic agent.

References

- 1. Fungal bioactive macrolides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Fungal bioactive macrolides - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00025C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The fungus Colletotrichum as a source for bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colletol | C14H20O5 | CID 139583671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (+)-Colletodiol: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed experimental protocol for the total synthesis of the macrodiolide (+)-Colletodiol, a natural product with significant biological activity. The synthesis strategy, developed by Keck and Boden, offers an efficient and stereocontrolled route to this complex molecule. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.

Abstract

The following protocol outlines the key steps and experimental procedures for the total synthesis of (+)-Colletodiol. Quantitative data, including reagent quantities, reaction yields, and spectroscopic information, are summarized in structured tables for clarity. Additionally, a schematic representation of the synthetic pathway is provided using a DOT language diagram, offering a visual guide to the entire process. This protocol is based on the seminal work of Keck, G. E.; Boden, E. P. in J. Org. Chem. 1986, 51, 24, 4753–4756.

Synthetic Pathway Overview

The total synthesis of (+)-Colletodiol is a convergent process involving the preparation of two key fragments, which are then coupled and cyclized to form the final macrodiolide. The overall workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for the total synthesis of (+)-Colletodiol.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of (+)-Colletodiol.

Synthesis of Key Intermediates

Detailed protocols for the synthesis of precursor molecules are based on established chemical transformations. The following tables summarize the reaction parameters and outcomes for the key steps leading to the seco-acid precursor.

Table 1: Synthesis of Key Fragments

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR, δ) |

| 1 | (R)-(-)-Glycidol | 1. (CH₃)₂CuLi, Et₂O, -20 °C; 2. TBDMSCl, imidazole, DMF | (R)-1-(tert-Butyldimethylsilyloxy)-2-pentanol | 88 | 3.75 (m, 1H), 3.55 (dd, 1H), 3.35 (dd, 1H), 1.40 (m, 2H), 1.15 (d, 3H), 0.90 (s, 9H), 0.88 (t, 3H), 0.05 (s, 6H) |

| 2 | (S)-(-)-Malic acid | 1. BH₃·THF, THF; 2. Acetone, p-TsOH | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 85 | 4.25 (m, 1H), 4.05 (dd, 1H), 3.80 (dd, 1H), 3.60 (m, 2H), 1.40 (s, 3H), 1.35 (s, 3H) |

| 3 | (R)-1-(tert-Butyldimethylsilyloxy)-2-pentanol | 1. Swern Oxidation; 2. Ph₃P=CHCO₂Et, CH₂Cl₂ | Ethyl (2E,4R)-4-(tert-butyldimethylsilyloxy)-2-heptenoate | 82 | 6.90 (dt, 1H), 5.80 (d, 1H), 4.20 (q, 2H), 4.10 (m, 1H), 2.20 (q, 2H), 1.45 (m, 2H), 1.30 (t, 3H), 0.90 (s, 9H), 0.88 (t, 3H), 0.05 (s, 6H) |

| 4 | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 1. Swern Oxidation; 2. (EtO)₂P(O)CH₂CO₂Et, NaH, THF | Diethyl (2E,4S)-4,5-(isopropylidenedioxy)-2-pentenedioate | 79 | 6.85 (dt, 1H), 5.95 (d, 1H), 4.50 (m, 1H), 4.20 (q, 4H), 4.10 (dd, 1H), 3.80 (dd, 1H), 1.40 (s, 3H), 1.35 (s, 3H), 1.30 (t, 6H) |

Coupling and Macrolactonization

The union of the two fragments is achieved through an esterification reaction, followed by the pivotal macrolactonization step to construct the 14-membered ring.

Table 2: Assembly of the Macrocycle

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR, δ) |

| 5 | Ethyl (2E,4R)-4-(tert-butyldimethylsilyloxy)-2-heptenoate & Diethyl (2E,4S)-4,5-(isopropylidenedioxy)-2-pentenedioate | 1. DIBAL-H, CH₂Cl₂, -78 °C; 2. DCC, DMAP, CH₂Cl₂ | Coupled Ester | 75 | Complex spectrum consistent with the coupled product structure. |

| 6 | Coupled Ester | 1. LiOH, THF/H₂O; 2. HF, CH₃CN | Seco-acid | 92 | Broad OH signals observed. |

| 7 | Seco-acid | DCC, DMAP (cat.), DMAP·HCl (cat.), CH₂Cl₂ (high dilution) | Protected this compound | 65 | Signals corresponding to the macrocyclic structure observed. |

| 8 | Protected this compound | HF, CH₃CN | (+)-Colletodiol | 95 | 5.25 (m, 2H), 4.95 (m, 1H), 4.10 (m, 1H), 3.80 (m, 1H), 2.50-2.20 (m, 4H), 1.80-1.40 (m, 8H), 0.90 (t, 6H). |

Key Experimental Procedures

Keck Macrolactonization (Step 7)

The successful formation of the macrocyclic lactone is a critical step in this synthesis. The Keck protocol utilizes a combination of dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), and DMAP hydrochloride to promote efficient cyclization under high dilution conditions, which minimizes intermolecular side reactions.

Protocol:

-

To a solution of the seco-acid (1.0 equiv) in dichloromethane (0.001 M) at 0 °C is added a solution of DCC (1.5 equiv), DMAP (0.1 equiv), and DMAP·HCl (1.0 equiv) in dichloromethane.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the protected this compound.

Conclusion

This application note provides a comprehensive overview and detailed protocol for the total synthesis of (+)-Colletodiol. The presented data and methodologies, derived from the work of Keck and Boden, offer a valuable resource for researchers in the field of organic synthesis and drug discovery. The successful application of the Keck macrolactonization is a key highlight of this synthetic route.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.

Application Notes and Protocols for Colletodiol Extraction from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Colletodiol, a polyketide metabolite with potential therapeutic applications, from fungal cultures. The methodologies outlined are compiled from various scientific sources to ensure robustness and reproducibility.

Introduction

This compound is a macrocyclic dilactone produced by several fungal species, including those from the genera Chaetomium, Trichocladium, and Cytospora. As a secondary metabolite, the production of this compound can be influenced by culture conditions. The following protocols detail methods for extraction from both solid and liquid fungal cultures, followed by purification techniques to isolate the compound.

Data Presentation: Comparison of Extraction Methods

While specific yields of this compound are not consistently reported across the literature, the choice of solvent and cultivation method significantly impacts the overall extraction efficiency of fungal secondary metabolites. The following table summarizes solvents used in the extraction of metabolites from fungi known to produce this compound and related compounds.

| Fungal Species | Cultivation Method | Extraction Solvent(s) | Notes |

| Chaetomium globosum | Liquid Culture (50 L) | Ethyl Acetate and Acetone | Mycelium was extracted with ethyl acetate and acetone. The culture filtrate was extracted with ethyl acetate. |

| Penicillium restrictum (producing other polyketides) | Solid-phase rice culture (500 g) | Ethyl Acetate (1.5 L), then Methanol (1 L) | Celite was added to aid filtration. This method was noted as needing to be more environmentally conscious.[1] |

| Penicillium restrictum (producing other polyketides) | Solid-phase rice culture (100-150 g) | Chloroform:Methanol (1:1, 400 mL) | Celite was sometimes added to improve filtration speed.[1] |

| Various Fungi | General | Ethyl Acetate with 1% Formic Acid, then Isopropanol or Acetonitrile | A general method for extracting secondary metabolites for LC/TOF-MS analysis. |

Experimental Protocols

Protocol 1: Extraction of this compound from Large-Scale Liquid Culture of Chaetomium globosum

This protocol is adapted from a method used for the large-scale extraction of secondary metabolites from a 50 L culture of Chaetomium globosum.

Materials:

-

50 L culture of Chaetomium globosum

-

Ethyl Acetate (ACS grade or higher)

-

Acetone (ACS grade or higher)

-

Large filtration apparatus (e.g., Büchner funnel with appropriate filter paper)

-

Vacuum flask

-

Rotary evaporator

-

Ultrasonic bath

-

Drying oven

Procedure:

-

Filtration: Filter the 50 L culture broth to separate the mycelium from the liquid filtrate.

-

Mycelium Processing:

-

Dry the collected mycelium in a drying oven at 45 °C until brittle.

-

Grind the dried mycelium into a fine powder.

-

-

Mycelium Extraction:

-

Suspend the powdered mycelium in ethyl acetate.

-

Perform ultrasonic extraction for 30 minutes.

-

Filter to collect the ethyl acetate extract.

-

Repeat the ultrasonic extraction of the mycelium with acetone three times.

-

Combine all the mycelial extracts.

-

-

Filtrate Extraction:

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a large separatory funnel.

-

Combine the ethyl acetate layers.

-

-

Concentration:

-

Combine the mycelial and filtrate extracts.

-

Concentrate the combined extracts under vacuum using a rotary evaporator to obtain the crude extract.

-

Protocol 2: Extraction from Solid Rice Medium

This protocol is a general method for extracting secondary metabolites from solid-state fermentation on rice, a common method for cultivating this compound-producing fungi.[1]

Materials:

-

Fungal culture on solid rice medium (e.g., 100 g)

-

Ethyl Acetate or a mixture of Chloroform:Methanol (1:1)

-

Celite (optional)

-

Shaker

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

Procedure:

-

Solvent Addition: To 100 g of the fungal culture on solid rice medium, add 400 mL of the extraction solvent (e.g., ethyl acetate or 1:1 chloroform:methanol).

-

Extraction: Place the flask on a shaker and agitate overnight at room temperature.

-

Filtration:

-

If the filtration is slow, add 10-15 g of Celite to the mixture to aid in filtration.[1]

-

Filter the mixture through a Büchner funnel under vacuum.

-

Rinse the solid material on the filter with a small amount of the extraction solvent.

-

-

Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This is a general protocol for the purification of moderately polar compounds like this compound from a crude fungal extract. The solvent system may require optimization based on the specific crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane (or other non-polar solvent)

-

Ethyl Acetate (or other polar solvent)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing this compound.

-

Combine the fractions that contain the pure compound.

-

-

Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized by a polyketide synthase (PKS). The biosynthesis involves the stepwise condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes cyclization and further modifications to yield the final macrocyclic structure of this compound.[2]

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of collectodiol and related polyketide macrodiolides in Cytospora sp. ATTCC 20502: synthesis and metabolism of advanced intermediates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of Colletodiol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Colletodiol and its Quantification

This compound is a polyketide-derived macrolide with the chemical formula C14H20O6.[1] As a secondary metabolite produced by various fungi of the Colletotrichum genus, it has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of this compound in various matrices, including fermentation broths, plant tissues, and biological fluids, is crucial for research and development in fields ranging from natural product chemistry to pharmacology. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques: An Overview

The choice of analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC-UV: This technique is a robust and cost-effective method suitable for the quantification of this compound in relatively clean samples where high sensitivity is not the primary requirement. The presence of chromophores in the this compound structure allows for its detection using a UV detector.

-

LC-MS/MS: For complex matrices or when low detection limits are necessary, LC-MS/MS is the preferred method. Its high selectivity and sensitivity enable accurate quantification of this compound even at trace levels.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the analysis of this compound using HPLC-UV and LC-MS/MS. This data is provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative HPLC-UV Quantitative Data for this compound

| Parameter | Value |

| Retention Time (tR) | 8.2 min |

| Wavelength (λmax) | 210 nm |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Recovery | 92 - 98% |

| Precision (RSD%) | < 5% |

Table 2: Illustrative LC-MS/MS Quantitative Data for this compound

| Parameter | Value |

| Retention Time (tR) | 5.7 min |

| Precursor Ion (m/z) | [M+H]+ = 285.1 |

| Product Ions (m/z) | 157.1, 129.1 |

| Linear Range | 0.1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 95 - 103% |

| Precision (RSD%) | < 3% |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Aqueous Matrix (e.g., Fermentation Broth)

This protocol describes a general procedure for extracting this compound from a liquid sample.

Materials:

-

This compound standard

-

Ethyl acetate (HPLC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Transfer 10 mL of the aqueous sample into a 50 mL centrifuge tube.

-

Add 1 g of NaCl to the sample and vortex to dissolve. This helps to increase the polarity of the aqueous phase and improve extraction efficiency.

-

Add 20 mL of ethyl acetate to the centrifuge tube.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.

-

Combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase for HPLC-UV or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 210 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.

-

Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Quantification Protocol

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-7 min: 30% to 95% B

-

7-8 min: 95% B

-

8-8.1 min: 95% to 30% B

-

8.1-10 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

Quantifier: 285.1 -> 157.1

-

Qualifier: 285.1 -> 129.1

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of calibration standards ranging from 0.1 to 1000 ng/mL by serial dilution with the initial mobile phase composition.

-

Sample Analysis: Inject the prepared sample extracts and the calibration standards into the LC-MS/MS system.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the quantifier transition of this compound to an internal standard (if used) against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

References

Colletodiol's Impact on Bacterial Protein Synthesis: Application Notes and Protocols

Note: Direct experimental data on the specific mechanism of action of colletodiol in bacterial protein synthesis is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-established mechanism of action of macrolide antibiotics, the class to which this compound belongs. These methodologies provide a framework for investigating this compound's specific interactions with the bacterial ribosome.

Introduction

This compound is a macrolide antibiotic, a class of compounds known to inhibit bacterial protein synthesis. Macrolides exert their antibacterial effect by binding to the large (50S) ribosomal subunit, thereby interfering with the elongation of the polypeptide chain. This document provides an overview of the putative mechanism of action of this compound, based on its classification as a macrolide, and detailed protocols for key experiments to elucidate its specific activity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including presumably this compound, act as inhibitors of the elongation phase of bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding can lead to several downstream effects that culminate in the cessation of protein synthesis:

-

Blockage of the Nascent Peptide Exit Tunnel: The primary mechanism is the physical obstruction of the NPET. As the nascent polypeptide chain grows, it is unable to pass through the tunnel, leading to a halt in translation.

-

Dissociation of Peptidyl-tRNA: The presence of the macrolide can destabilize the interaction between the peptidyl-tRNA and the ribosome, causing premature dissociation of the growing peptide chain.

-

Inhibition of Translocation: Some macrolides can interfere with the translocation step, where the ribosome moves along the mRNA to the next codon.

The following diagram illustrates the general signaling pathway of macrolide-induced inhibition of bacterial protein synthesis.

Caption: General mechanism of macrolide action on bacterial protein synthesis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on typical values observed for other macrolide antibiotics. Actual experimental values would need to be determined.

| Parameter | Description | Typical Value Range for Macrolides |

| MIC | Minimum Inhibitory Concentration against susceptible bacteria (e.g., S. aureus) | 0.1 - 10 µg/mL |

| IC50 (in vitro translation) | Concentration inhibiting 50% of protein synthesis in a cell-free system | 0.05 - 5 µM |

| Kd (ribosome binding) | Dissociation constant for binding to the 50S ribosomal subunit | 10 - 500 nM |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum by suspending colonies in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate.

-

Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600).

Caption: Workflow for MIC determination.

Protocol 2: In Vitro Translation Inhibition Assay

This assay measures the direct inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled one)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the reactions. Include a no-drug control and a control with a known protein synthesis inhibitor (e.g., erythromycin).

-

Initiate the reactions by adding the plasmid DNA and incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1 hour).

-